Adiponitrile-d8
Overview
Description
Adiponitrile (ADN) is a key intermediate in the chemical industry, primarily used in the synthesis of hexamethylenediamine, a component of nylon 6,6. This dinitrile is produced on a large scale, with an annual production of approximately 1 million tons. It is a significant precursor for the polymer industry due to its application in producing materials like carpeting and textiles .
Synthesis Analysis
Several methods have been developed for the synthesis of ADN. One approach involves the electrochemical hydrodimerization of acrylonitrile
Scientific Research Applications
Electrochemical Synthesis from Renewable Sources
Adiponitrile, a precursor for nylon 6,6, exemplifies the shift towards renewable raw materials in chemical synthesis. A study outlined a novel electrochemical route converting glutamic acid into ADN, showcasing the integration of biomass-derived substrates into valuable chemicals through electro-oxidative decarboxylation and Kolbe coupling reactions (Dai et al., 2012).
Enhancements in Electrosynthesis Efficiency
Electrochemical synthesis represents a major pathway for ADN production, with research focusing on optimizing parameters such as cell temperature and current density to improve current efficiency and reduce cell voltage. This has led to identifying key process parameters that significantly impact ADN's electrochemical production efficiency (Karimi et al., 2012).
Biocatalytic Production Approaches
Exploring sustainable production methods, another study presented a biocatalytic route for producing ADN and similar linear α,ω-dinitriles. This approach leverages aldoxime dehydratases to dehydrate α,ω-dialdoximes, offering a selective and eco-friendly alternative to traditional methods relying on toxic hydrogen cyanide (Betke et al., 2018).
Applications in Energy Storage Technologies
The versatility of ADN extends into the realm of energy storage, particularly in the development of high flash point electrolytes for lithium-ion batteries. Research has demonstrated that ADN, when mixed with ethylene carbonate, significantly increases the electrolyte's flash point, enhancing the safety profile of lithium-ion batteries without compromising their electrochemical performance (Isken et al., 2011).
Novel Electrolytes for Supercapacitors
Furthermore, ADN-based electrolytes have been studied for supercapacitor applications. These novel electrolytes, formulated with different salts and concentrations, exhibit superior thermal, volumetric, and electrochemical properties, promising enhanced performance for energy storage devices (Ghamouss et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGRAWJCKBQKAO-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583826 | |
Record name | (~2~H_8_)Hexanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adiponitrile-d8 | |
CAS RN |
34006-32-1 | |
Record name | Hexanedinitrile-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34006-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_8_)Hexanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34006-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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